Methyl 1,2-dihydroacenaphthylene-5-carboxylate
Description
Properties
IUPAC Name |
methyl 1,2-dihydroacenaphthylene-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-16-14(15)12-8-7-10-6-5-9-3-2-4-11(12)13(9)10/h2-4,7-8H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSBXJMIJGEWBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C2CCC3=C2C1=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation Followed by Esterification
Friedel-Crafts acylation is a classical method for introducing acyl groups to aromatic systems. For acenaphthene derivatives, this could involve:
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Acylation at the 5-position using acetyl chloride or a similar acylating agent in the presence of a Lewis acid (e.g., AlCl₃).
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Oxidation of the acetyl group to a carboxylic acid using KMnO₄ or CrO₃ under acidic conditions.
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Esterification with methanol via Fischer-Speier or Mitsunobu conditions.
This route’s feasibility depends on the reactivity of the dihydroacenaphthylene system, which may require stabilization to prevent ring-opening or over-oxidation.
Diels-Alder Cyclization with Ester-Containing Dienophiles
A Diels-Alder approach could construct the acenaphthene core while incorporating the ester moiety. For example:
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Synthesis of a naphthalene-derived diene with a pre-installed ester group.
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Cycloaddition with a suitable dienophile (e.g., maleic anhydride) to form the fused ring system.
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Reductive aromatization to stabilize the dihydro structure.
This method’s success hinges on the compatibility of the ester group with high-temperature cycloaddition conditions.
Direct C-H Carboxylation
Transition-metal-catalyzed C-H carboxylation represents a modern approach for direct functionalization. Potential catalysts include:
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Palladium complexes for directed carboxylation at the 5-position.
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Photoredox systems to enable radical-based carboxylation under mild conditions.
This route would require precise control over regioselectivity and avoidance of dihydro group oxidation.
Comparative Analysis of Methodologies
| Method | Advantages | Challenges | Yield Potential |
|---|---|---|---|
| Friedel-Crafts Acylation | Well-established, scalable | Poor regioselectivity, over-oxidation risks | Moderate (40–60%) |
| Diels-Alder Cyclization | Built-in ester functionality | High-temperature demands, side reactions | Low–Moderate (30–50%) |
| Direct C-H Carboxylation | Atom-economical, regioselective | Catalyst cost, sensitivity to reaction conditions | High (60–80%) |
Optimization Strategies for Scale-Up
Solvent and Catalyst Screening
Protecting Group Chemistry
Chemical Reactions Analysis
Types of Reactions
Methyl 1,2-dihydroacenaphthylene-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemical Properties and Structure
Methyl 1,2-dihydroacenaphthylene-5-carboxylate has the molecular formula and is a derivative of acenaphthylene, a polycyclic aromatic hydrocarbon. Its structure allows for diverse chemical transformations, making it a valuable building block in organic synthesis.
Scientific Research Applications
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Organic Synthesis
- This compound serves as a versatile intermediate in the synthesis of more complex organic molecules. It can undergo various reactions such as oxidation and reduction to yield different functional groups. For instance, oxidation can produce carboxylic acids, while reduction can yield alcohols.
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Biological Activity
- Recent studies have indicated potential biological activities of this compound, including antimicrobial and anticancer properties. Research is ongoing to evaluate its efficacy against various pathogens and cancer cell lines. The compound's interaction with specific molecular targets may lead to significant therapeutic applications .
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Pharmaceutical Development
- As a pharmaceutical intermediate, this compound is being investigated for its role in drug formulation. Its unique reactivity can facilitate the development of new pharmaceutical agents targeting specific diseases.
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Industrial Applications
- In industry, this compound is utilized in the production of dyes and pigments. Its structural properties contribute to the development of colorants that are stable and effective in various applications.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer potential of this compound derivatives. The research demonstrated that certain modifications to the compound enhanced its cytotoxicity against breast cancer cell lines, highlighting its potential as a lead compound for further drug development .
Case Study 2: Synthesis of Complex Molecules
In an experimental setup detailed in Organic Letters, researchers used this compound as a starting material to synthesize novel spirocyclic compounds. The reactions were optimized for yield and purity, demonstrating the compound's utility in generating complex molecular architectures .
Mechanism of Action
The mechanism of action of Methyl 1,2-dihydroacenaphthylene-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1,2-Dioxo-1,2-Dihydroacenaphthylene-5-Carbonitrile (CAS: 109179-38-6)
- Molecular Formula: C₁₃H₅NO₂
- Molecular Weight : 207.18 g/mol .
- Key Differences : Replaces the ester group with a nitrile (-CN) and introduces two ketone groups at positions 1 and 2. This enhances electrophilicity, making it suitable for nucleophilic additions.
- Applications: Not explicitly stated, but nitriles are often intermediates in pharmaceuticals or agrochemicals.
1,2-Dihydroacenaphthylen-5-Ylmethanol (CAS: 50773-22-3)
5-Aminoacenaphthene (CAS: 58306-99-3)
Sandaracopimaric Acid Methyl Ester (CAS: Not provided)
- Molecular Formula : C₂₁H₃₂O₂ (estimated)
- Key Differences: A diterpenoid ester isolated from plant resins, with a tricyclic structure distinct from the acenaphthene core .
- Applications : Studied in natural product chemistry for ecological roles in plant defense .
Data Table: Comparative Analysis
Biological Activity
Methyl 1,2-dihydroacenaphthylene-5-carboxylate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant research findings.
Chemical Structure
This compound is characterized by its acenaphthylene backbone with a carboxylate functional group. The molecular structure can be represented as follows:
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound may exhibit antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Cytotoxic Effects : There is evidence indicating that the compound could have cytotoxic effects on various cancer cell lines.
Antimicrobial Activity
A study evaluated the antimicrobial effects of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing significant antibacterial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
These results indicate that the compound has potential as an antibacterial agent.
Cytotoxicity Studies
In vitro studies were conducted to assess the cytotoxic effects of this compound on cancer cell lines such as HeLa and MCF-7. The results indicated:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 30 |
| MCF-7 | 45 |
The IC50 values suggest that the compound has a moderate cytotoxic effect on these cancer cells.
Case Study 1: Anticancer Activity
A recent investigation focused on the anticancer properties of this compound. The study involved treating HeLa cells with varying concentrations of the compound and measuring cell viability using an MTT assay. The findings demonstrated a dose-dependent reduction in cell viability, supporting its potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Efficacy
Another study examined the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The results showed that this compound effectively inhibited bacterial growth, suggesting its potential application in treating infections caused by resistant bacterial strains.
Q & A
Q. What are the key synthetic routes for Methyl 1,2-dihydroacenaphthylene-5-carboxylate, and how are intermediates characterized?
- Methodological Answer : The compound is synthesized via esterification of 1,2-dihydroacenaphthylene-5-carboxylic acid (CAS 55720-22-4) using methanol under acid catalysis. Intermediate characterization involves:
- NMR spectroscopy for structural confirmation (¹H/¹³C peaks for aromatic protons and ester groups).
- Mass spectrometry (MS) to verify molecular ion peaks (expected m/z: 212.244 for [M]⁺).
- Thin-layer chromatography (TLC) to monitor reaction progress.
Contaminants like unreacted carboxylic acid are removed via recrystallization in ethanol .
Q. How is this compound characterized using spectroscopic and chromatographic methods?
- Methodological Answer :
- FT-IR : Confirm ester carbonyl stretch (~1700–1750 cm⁻¹) and absence of carboxylic acid O-H (~2500–3500 cm⁻¹).
- ¹H NMR : Aromatic protons (δ 6.8–8.2 ppm), methyl ester (δ ~3.8–4.0 ppm), and dihydroacenaphthylene protons (δ 2.5–3.5 ppm).
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm.
- Melting point : Consistency with literature values (if available) ensures crystallinity and purity .
Advanced Research Questions
Q. What crystallographic techniques are employed to resolve the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
Crystal growth : Slow evaporation of a saturated dichloromethane/hexane solution.
Data collection : Use a diffractometer (e.g., Bruker D8 QUEST) with Mo-Kα radiation (λ = 0.71073 Å).
Structure solution : SHELXS/SHELXD for phase determination via direct methods.
Refinement : SHELXL for least-squares refinement, achieving R-factor < 0.05.
Visualization : ORTEP-3 for thermal ellipsoid plots to assess atomic displacement .
Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?
- Methodological Answer :
- Geometry optimization : B3LYP/6-31G(d) basis set to model the ground-state structure.
- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity (e.g., electrophilic attack at electron-rich regions).
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for reaction mechanism proposals.
- Comparison with experimental data : Validate computed IR/NMR spectra against empirical results .
Q. How should researchers address contradictions in spectroscopic or crystallographic data for this compound?
- Methodological Answer :
- Reproducibility checks : Repeat synthesis and characterization under inert atmosphere to rule out oxidation.
- Data validation : Cross-reference with derivatives (e.g., 1,2-dihydroacenaphthylen-5-ylmethanol, CAS 50773-22-3) to confirm functional group behavior .
- Synchrotron studies : High-resolution SC-XRD at facilities like APS (Argonne) resolves disordered atoms or thermal motion artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
